molecular formula C18H19F2N5O4 B605635 1H-Pyrazole-1-ethanol, 4-((5-((2,6-difluoro-3,5-dimethoxyphenyl)methoxy)-2-pyrimidinyl)amino)- CAS No. 1453208-66-6

1H-Pyrazole-1-ethanol, 4-((5-((2,6-difluoro-3,5-dimethoxyphenyl)methoxy)-2-pyrimidinyl)amino)-

Cat. No.: B605635
CAS No.: 1453208-66-6
M. Wt: 407.4 g/mol
InChI Key: VDZZYOJYLLNBTD-UHFFFAOYSA-N
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Scientific Research Applications

ASP5878 has several scientific research applications, including:

Safety and Hazards

This compound is intended for research and development use, and should be used under the supervision of a qualified professional .

Biochemical Analysis

Biochemical Properties

ASP5878 potently inhibits the tyrosine kinase activities of recombinant FGFR 1, 2, 3, and 4 . It interacts with these receptors, inhibiting their kinase activity and thus disrupting the downstream signaling pathways involved in cell growth, differentiation, and survival .

Cellular Effects

ASP5878 has shown to have significant effects on various types of cells. In hepatocellular carcinoma (HCC) cell lines overexpressing FGF-19, ASP5878 inhibited FGFR 4 phosphorylation, induced apoptosis, and demonstrated potent antiproliferative activity . It also suppressed the growth of the fibroblast growth factor 19–expressing hepatocellular carcinoma cell lines .

Molecular Mechanism

ASP5878 exerts its effects at the molecular level by inhibiting FGFR 4 kinase activity . This inhibition disrupts the phosphorylation of FGFR 4 and its downstream signaling molecules, leading to the induction of apoptosis .

Temporal Effects in Laboratory Settings

ASP5878 has shown sustained effects over time in laboratory settings. In a subcutaneous xenograft mouse model using Hep3B2.1-7, oral administration of ASP5878 at 3 mg/kg induced sustained tumor regression .

Dosage Effects in Animal Models

In animal models, the effects of ASP5878 vary with different dosages. In a study, ASP5878 elongated the bone of achondroplasia model male mice at the dose of 300 μg/kg

Metabolic Pathways

Given its role as an FGFR inhibitor, it is likely to interact with enzymes or cofactors involved in FGFR-related signaling pathways .

Subcellular Localization

Given its role as an FGFR inhibitor, it is likely to be found in areas of the cell where FGFRs are located, such as the cell membrane and possibly within the cell where intracellular portions of the FGFRs are located .

Preparation Methods

The synthesis of ASP5878 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for ASP5878 are also not publicly available, but they likely involve large-scale synthesis techniques commonly used in the pharmaceutical industry .

Chemical Reactions Analysis

ASP5878 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

ASP5878 is unique in its ability to inhibit multiple fibroblast growth factor receptors with high potency. Similar compounds include:

ASP5878 stands out due to its broad inhibition of all four fibroblast growth factor receptors and its potential therapeutic applications in hepatocellular carcinoma .

Properties

IUPAC Name

2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZZYOJYLLNBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453208-66-6
Record name ASP-5878
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453208666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASP-5878
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z095LL72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole-1-ethanol, 4-((5-((2,6-difluoro-3,5-dimethoxyphenyl)methoxy)-2-pyrimidinyl)amino)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole-1-ethanol, 4-((5-((2,6-difluoro-3,5-dimethoxyphenyl)methoxy)-2-pyrimidinyl)amino)-
Reactant of Route 3
1H-Pyrazole-1-ethanol, 4-((5-((2,6-difluoro-3,5-dimethoxyphenyl)methoxy)-2-pyrimidinyl)amino)-
Reactant of Route 4
Reactant of Route 4
1H-Pyrazole-1-ethanol, 4-((5-((2,6-difluoro-3,5-dimethoxyphenyl)methoxy)-2-pyrimidinyl)amino)-
Reactant of Route 5
Reactant of Route 5
1H-Pyrazole-1-ethanol, 4-((5-((2,6-difluoro-3,5-dimethoxyphenyl)methoxy)-2-pyrimidinyl)amino)-
Reactant of Route 6
1H-Pyrazole-1-ethanol, 4-((5-((2,6-difluoro-3,5-dimethoxyphenyl)methoxy)-2-pyrimidinyl)amino)-

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